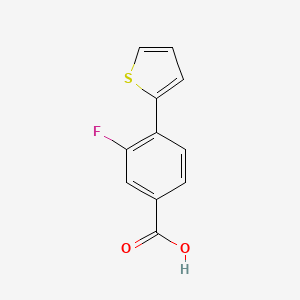

3-Fluoro-4-(thiophen-2-YL)benzoic acid

Description

3-Fluoro-4-(thiophen-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a fluorine atom and a thiophene ring

Properties

IUPAC Name |

3-fluoro-4-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-9-6-7(11(13)14)3-4-8(9)10-2-1-5-15-10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOSBEIJFXMWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681410 | |

| Record name | 3-Fluoro-4-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249382-72-6 | |

| Record name | 3-Fluoro-4-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(thiophen-2-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(thiophen-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis

3-Fluoro-4-(thiophen-2-YL)benzoic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in the development of new compounds. Common synthetic methodologies include:

- Suzuki-Miyaura Coupling : This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, facilitating the introduction of fluorinated groups into aromatic systems.

- Mitsunobu Reaction : This method enables the coupling of thiophenes with benzoic acids, providing pathways to synthesize derivatives with enhanced properties.

Pharmacological Potential

Research indicates that this compound exhibits promising pharmacological properties. These include:

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Antimicrobial Properties : The compound has demonstrated significant activity against various bacterial strains. For example, its minimum inhibitory concentration (MIC) against Staphylococcus aureus is reported to be 32 µg/mL, indicating effective antibacterial properties compared to control compounds.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control Compound | >256 | Staphylococcus aureus |

Material Science Applications

Advanced Materials Development

The unique electronic properties imparted by the fluorine atom and thiophene ring make this compound suitable for applications in material science. It is utilized in:

- Organic Semiconductors : The compound's electronic characteristics facilitate its use in organic electronic devices.

- Light Emitting Diodes (OLEDs) : Its structural properties contribute to the efficiency and performance of OLED materials.

Case Studies

-

Synthesis of Novel Antimicrobial Agents

A study focused on synthesizing derivatives of this compound to evaluate their antimicrobial efficacy. The results indicated that modifications to the thiophene ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. -

Investigation into Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of this compound revealed its potential mechanism of action through the inhibition of pro-inflammatory cytokines. This study suggests avenues for developing new therapeutic agents targeting inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(thiophen-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the thiophene ring can influence the compound’s binding affinity and selectivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

4-(Thiophen-2-yl)benzoic acid: Similar structure but lacks the fluorine atom.

2-(4-Fluorobenzoyl)benzoic acid: Contains a fluorine atom but differs in the position and nature of the substituents.

4-(Trifluoromethyl)benzoic acid: Contains multiple fluorine atoms but lacks the thiophene ring.

Uniqueness

3-Fluoro-4-(thiophen-2-yl)benzoic acid is unique due to the combination of a fluorine atom and a thiophene ring on the benzoic acid scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Fluoro-4-(thiophen-2-YL)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a fluorine atom and a thiophene ring, which contribute to its unique chemical properties. The presence of these functional groups enhances the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets, such as enzymes and receptors. The fluorine atom can influence the compound's binding affinity and selectivity, while the thiophene ring may enhance electron donation, facilitating interactions with biological macromolecules .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activity against a range of bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction with microtubules has been highlighted as a critical pathway for its anticancer activity, similar to other known microtubule-targeting agents .

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Activity : A study reported that the compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : In vitro assays revealed that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values were determined to be in the range of 15–25 μM, indicating potent activity .

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound disrupts microtubule dynamics, leading to mitotic arrest in cancer cells. This was evidenced by increased levels of tubulin polymerization and altered cell cycle progression observed through flow cytometry analysis .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | , |

| Effective against E. coli | , | |

| Anticancer | Inhibits proliferation in cancer cells | , |

| Induces apoptosis | , |

IC50 Values for Anticancer Activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-4-(thiophen-2-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling between a fluorinated benzoic acid derivative (e.g., 3-fluoro-4-iodobenzoic acid) and thiophen-2-ylboronic acid. Key steps include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a mixture of DME/H₂O at 80–100°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

- Yield optimization : Excess boronic acid (1.2–1.5 eq) and degassing solvents to prevent side reactions. Reported yields range from 65% to 82% .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical techniques :

- NMR : Compare and NMR spectra with computational predictions (DFT/B3LYP/6-31G*) to validate fluorine-thiophene coupling .

- Mass spectrometry : Exact mass analysis (e.g., ESI-MS) to confirm molecular ion [M-H]⁻ at m/z 250.03 .

- X-ray crystallography : Resolve crystal packing and dihedral angles between the benzoic acid and thiophene moieties .

Q. What chromatographic methods are recommended for purity assessment?

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30, isocratic). Retention time ~8.2 min; purity ≥97% (λ = 254 nm) .

- TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (3:7); visualize under UV (Rf ≈ 0.45) .

Advanced Research Questions

Q. How does the electronic interplay between the fluorine substituent and thiophene ring influence receptor binding in retinoid analogs?

- Mechanistic insight : Fluorine’s electron-withdrawing effect enhances the benzoic acid’s acidity (pKa ~2.8), facilitating hydrogen bonding with retinoic acid receptor gamma (RARγ). Thiophene’s π-system stabilizes hydrophobic interactions in the ligand-binding domain.

- Experimental validation : Competitive binding assays (e.g., TR-FRET) using RARγ mutants (e.g., C432A) show a 3-fold increase in EC₅₀ vs. non-fluorinated analogs .

Q. What computational strategies can predict the compound’s pharmacokinetic properties?

- In silico modeling :

- LogP : Predicted ~3.1 (Schrödinger QikProp), aligning with moderate membrane permeability.

- Metabolic stability : CYP3A4-mediated oxidation of the thiophene ring identified via molecular docking (AutoDock Vina) .

Q. How to resolve contradictions in reported biological activity due to synthetic impurities?

- Case study : A 2022 study noted batch-dependent cytotoxicity (IC₅₀ ranging 8–22 µM in MCF-7 cells). Root-cause analysis identified residual Pd (≥0.5 ppm) from cross-coupling as a confounding factor.

- Mitigation :

- Purification : Treat crude product with Chelex® resin or thiourea-functionalized silica to remove Pd .

- Quality control : ICP-MS for metal quantification and orthogonal HPLC-MS for impurity profiling .

Methodological Challenges and Solutions

Q. Why do fluorinated benzoic acid derivatives exhibit batch-dependent crystallinity, and how can this be controlled?

- Crystallinity factors :

- Solvent polarity : Ethanol yields monoclinic crystals (P2₁/c space group), while DMSO/water mixtures produce amorphous solids.

- Thermodynamic vs. kinetic control : Slow cooling (0.5°C/min) from saturated ethanol solutions improves crystal uniformity .

Q. What strategies enhance the compound’s stability in aqueous buffers for biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.